molecular formula C14H12BrNO3S B3394554 N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide CAS No. 34159-05-2

N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide

Cat. No. B3394554
CAS RN: 34159-05-2
M. Wt: 354.22 g/mol
InChI Key: FCOGODATAMBJPA-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C8H6BrNO2 . It is also known by registry numbers ZINC000006199440 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular structure of “N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide” can be analyzed based on its molecular formula C8H6BrNO2 . The compound contains elements such as carbon, hydrogen, bromine, nitrogen, and oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide” include a predicted boiling point of 416.3±35.0 °C and a predicted density of 1.701±0.06 g/cm3 . The compound has a molecular weight of 228.04 .

Future Directions

The future directions for the study of “N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by structurally similar compounds , it may be worthwhile to investigate the potential applications of “N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide” in various fields such as medicinal chemistry and materials science.

properties

IUPAC Name

N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c1-10-2-5-13(6-3-10)20(18,19)16-14-7-4-12(15)8-11(14)9-17/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOGODATAMBJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365608
Record name N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide

CAS RN

34159-05-2
Record name N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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